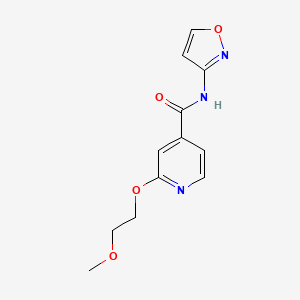

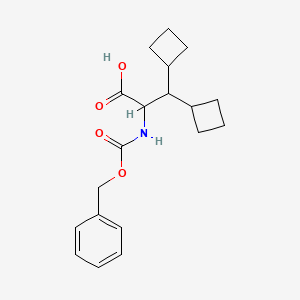

N-(isoxazol-3-yl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of isonicotinoyl isothiocyanate with other reagents. For example, one compound was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . Another synthesis pathway involved the reaction of a schiff base (Isoniazid and 2-hydroxy benzaldehyde) with mercaptoacetic acid to produce N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives . These methods suggest that the synthesis of N-(isoxazol-3-yl)-2-(2-methoxyethoxy)isonicotinamide might also involve multi-step reactions with specific reagents to introduce the isoxazol and methoxyethoxy groups to the isonicotinamide core.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques allow for the determination of the chemical structure and the identification of functional groups present in the molecule. The structure-activity relationship (SAR) analysis of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives revealed that the isonicotinoyl moiety significantly influences the biological activity of these compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the related compounds have been evaluated for their biological activities, such as antibacterial activity against Staphylococcus aureus and Escherichia coli , and as inhibitors of xanthine oxidase . These activities suggest that the isonicotinamide derivatives can participate in biochemical interactions and may act as ligands for enzymes or receptors.

Physical and Chemical Properties Analysis

The physical parameters of the synthesized compounds are examined to understand their stability and suitability for further applications . The antibacterial activity of the synthesized compounds indicates that they have the potential to interact with biological systems, which is an important aspect of their chemical properties . The potency of the isonicotinamide derivatives as xanthine oxidase inhibitors, with IC50 values provided, demonstrates their chemical reactivity and potential therapeutic applications .

properties

IUPAC Name |

2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-17-6-7-18-11-8-9(2-4-13-11)12(16)14-10-3-5-19-15-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHAILKJBBXKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

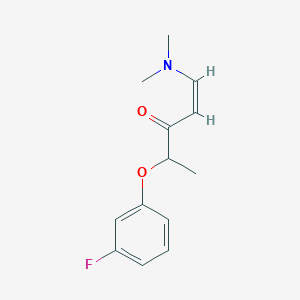

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)

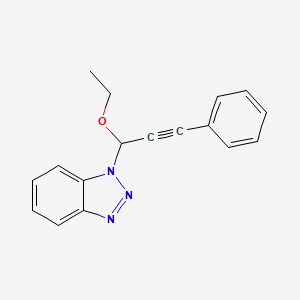

![2-(2,4-dichlorophenoxy)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B3002490.png)

![(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B3002491.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3002492.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B3002494.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)

![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3002504.png)